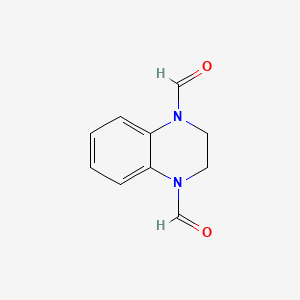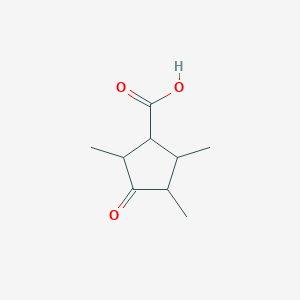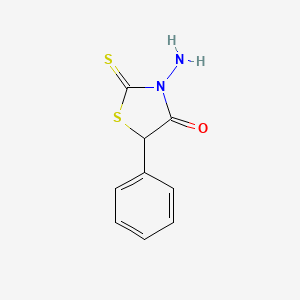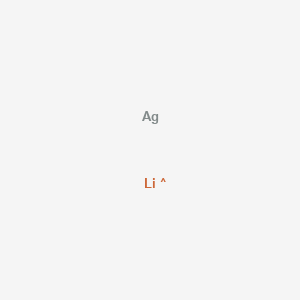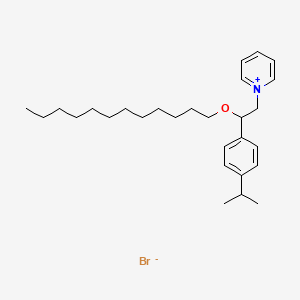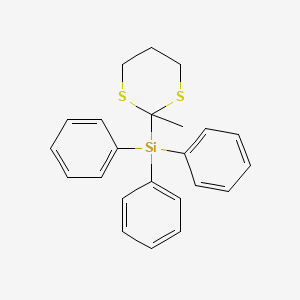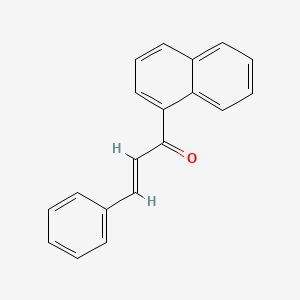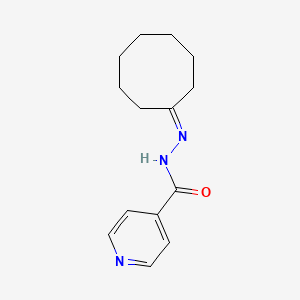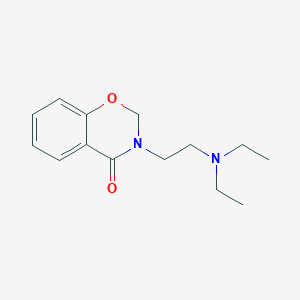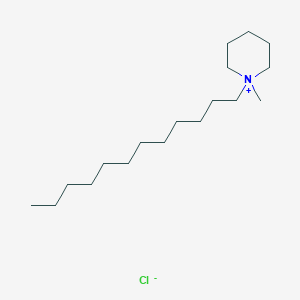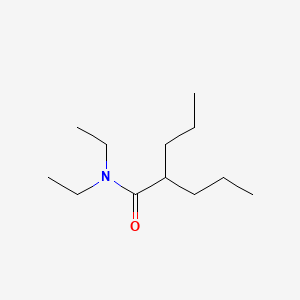
(3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,4-diene core with dioxo groups at positions 3 and 6, and diacetate groups attached via propane-3,1-diyl linkers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate typically involves multi-step organic reactions One common method starts with the cyclohexa-1,4-diene core, which undergoes oxidation to introduce the dioxo groups at positions 3 and 6
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the controlled oxidation of the cyclohexa-1,4-diene core, followed by efficient substitution and esterification reactions. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxo groups or other parts of the molecule.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving dioxo groups. It may also serve as a precursor for biologically active molecules.
Medicine
Potential applications in medicine include the development of new drugs or drug delivery systems. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and stability are advantageous for manufacturing processes.
作用機序
The mechanism by which (3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes that recognize the dioxo groups, leading to inhibition or activation of enzymatic activity. The pathways involved can include oxidative stress responses or metabolic pathways related to the dioxo groups.
類似化合物との比較
Similar Compounds
Cyclohexa-1,4-diene derivatives: Compounds with similar cyclohexa-1,4-diene cores but different substituents.
Dioxo compounds: Molecules containing dioxo groups at various positions.
Diacetate compounds: Compounds with diacetate groups attached to different cores.
Uniqueness
(3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate is unique due to its combination of a cyclohexa-1,4-diene core with dioxo and diacetate groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
特性
CAS番号 |
13949-80-9 |
|---|---|
分子式 |
C16H20O6 |
分子量 |
308.33 g/mol |
IUPAC名 |
3-[4-(3-acetyloxypropyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]propyl acetate |
InChI |
InChI=1S/C16H20O6/c1-11(17)21-7-3-5-13-9-16(20)14(10-15(13)19)6-4-8-22-12(2)18/h9-10H,3-8H2,1-2H3 |
InChIキー |
MBVMQTOHLBIWED-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCC1=CC(=O)C(=CC1=O)CCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


